molecular formula C28H39ClN6O6 B12424631 MC-Val-Cit-PAB Linker 1

MC-Val-Cit-PAB Linker 1

Cat. No.: B12424631
M. Wt: 591.1 g/mol
InChI Key: TUMQZNBKSWFFAZ-SQJMNOBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Val-Cit-PAB Linker 1 involves several steps:

    Formation of the Maleimidocaproyl Group: This step involves the reaction of maleic anhydride with caprolactam to form maleimidocaproyl.

    Attachment of Valine and Citrulline: Valine and citrulline are sequentially attached to the maleimidocaproyl group through peptide bond formation.

    Incorporation of p-Aminobenzyl Spacer: The p-aminobenzyl spacer is then attached to the citrulline residue.

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the efficient and scalable production of the linker. The process involves the stepwise addition of amino acids to a growing peptide chain, followed by purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

MC-Val-Cit-PAB Linker 1 undergoes several types of chemical reactions:

Common Reagents and Conditions

    Cathepsin B: Used for enzymatic cleavage of the linker.

    Acidic Conditions: Employed for hydrolysis of peptide bonds.

Major Products Formed

Scientific Research Applications

MC-Val-Cit-PAB Linker 1 has several scientific research applications:

Mechanism of Action

The mechanism of action of MC-Val-Cit-PAB Linker 1 involves the following steps:

Properties

Molecular Formula

C28H39ClN6O6

Molecular Weight

591.1 g/mol

IUPAC Name

N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)/t21-,25+/m0/s1

InChI Key

TUMQZNBKSWFFAZ-SQJMNOBHSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

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